6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the use of palladium-catalyzed reactions. One common method is the Pd-catalyzed two-fold C–N coupling and C–H activation reactions starting from 2,3-dibromoquinoxaline . Another approach involves a two-step process using Pd-catalyzed Suzuki coupling reactions followed by annulation with aromatic and aliphatic amines
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the use of toxic and expensive catalysts . These methods utilize recyclable and reusable organocatalysts, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups .
Scientific Research Applications
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the catalytic domain of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated kinase activity.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: This compound has similar structural features but different electronic properties due to the presence of a methoxy group.
2,3-diphenyl-quinoxaline: Another quinoxaline derivative with different substituents, affecting its reactivity and applications.
2,3-diphenyl-pyrido[2,3-b]pyrazine: A structurally related compound with a pyridine ring, exhibiting different photophysical properties.
Uniqueness
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-2-15-28-18-13-11-17(12-14-18)16-27-22-10-6-3-7-19(22)23-24(27)26-21-9-5-4-8-20(21)25-23/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQRLVCNWYBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364522 |
Source
|
Record name | 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-79-9 |
Source
|
Record name | 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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